molecular formula C13H14N4S2 B2587150 5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 1379153-13-5

5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2587150
CAS No.: 1379153-13-5
M. Wt: 290.4
InChI Key: HXMVJXSUTOLSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thiazole ring fused with a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or base catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include bromine for halogenation, thiourea for thiazole ring formation, and various acids and bases for catalysis. Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of thiazole and thieno[2,3-d]pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness enhances its potential as a versatile scaffold for drug development and other applications .

Biological Activity

5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and the underlying mechanisms of action. The findings are supported by data tables and relevant case studies from diverse sources.

Chemical Structure and Properties

The compound has a molecular weight of 290.4 g/mol and features a unique thieno[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities. The presence of the thiazole moiety further enhances its potential as a therapeutic agent.

Structural Formula

C14H16N4S\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including triple-negative breast cancer (TNBC). A study reported that derivatives of thieno[2,3-d]pyrimidine exhibited significant cytotoxicity against MDA-MB-231 cells with IC50 values ranging from 27.6 μM to 43 μM depending on the substituents on the pyrimidine ring .

Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Reference
Compound IMDA-MB-23127.6
Compound IIMDA-MB-23129.3
Compound IIIA549 (Lung)43.0

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. A series of compounds were synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungi. Notably, certain derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida strains .

Table 2: Antimicrobial Activity of Selected Thieno Derivatives

CompoundBacteria/FungiActivity (Zone of Inhibition in mm)Reference
Compound AMRSA18
Compound BE. faecium16
Compound CC. auris20

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Apoptosis Induction : It promotes programmed cell death in tumor cells through the activation of caspases.
  • Antibacterial Mechanism : The thiazole ring may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Study on Antitumor Effects

In a study conducted by Elmongy et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their inhibitory effects on TNBC cells. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like paclitaxel, indicating its potential as a novel anticancer agent .

Study on Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of thiazole-containing compounds against resistant strains of bacteria and fungi. The results indicated that certain derivatives not only inhibited growth but also showed synergistic effects when combined with existing antibiotics .

Properties

IUPAC Name

5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S2/c1-7-9(3)19-13-10(7)11(15-6-16-13)17-8(2)12-14-4-5-18-12/h4-6,8H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMVJXSUTOLSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC(C)C3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.